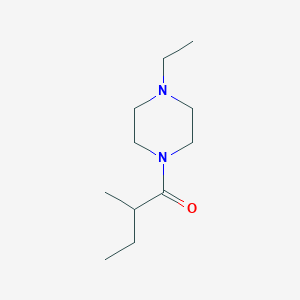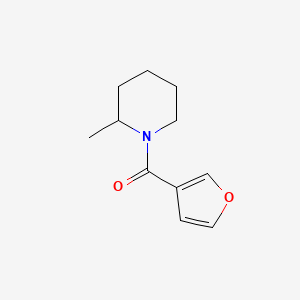
1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one is a chemical compound that belongs to the class of cathinones. It is commonly known as 4-Ethylpentedrone (4-EPD) and is a derivative of the well-known stimulant drug, cathinone. 4-EPD has gained significant attention in the scientific community due to its potential use in medicinal and research applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This increased activity of dopamine and norepinephrine is responsible for the stimulant effects of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one.
Biochemical and Physiological Effects:
The use of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to increase locomotor activity and cause stereotypic behavior. The long-term effects of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one on the brain and other organs are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one in lab experiments include its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. It is also relatively easy to synthesize and purify. However, the limitations of using 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one include its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
Future research on 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one should focus on its potential use as a treatment for depression and ADHD. Studies should also investigate the long-term effects of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one on the brain and other organs. Other potential areas of research include the development of new analogs with improved pharmacological properties and the investigation of the use of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one in combination with other drugs.
Métodos De Síntesis
The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one involves the reaction between 4-methylpentan-2-one and 4-ethylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be increased by recrystallization or chromatographic separation.
Aplicaciones Científicas De Investigación
1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one has shown potential as a research tool for studying the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action makes 1-(4-Ethylpiperazin-1-yl)-2-methylbutan-1-one a potential candidate for the treatment of psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-10(3)11(14)13-8-6-12(5-2)7-9-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOSSUBWTRBXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)
![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)







![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)